
1-Hexadecanoylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-Hexadecanoylurea can be synthesized through the reaction of hexadecanoic acid with urea. The reaction typically involves heating hexadecanoic acid with urea in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions often include temperatures ranging from 150°C to 200°C and reaction times of several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
化学反応の分析
Types of Reactions: 1-Hexadecanoylurea can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce hexadecanoic acid and urea.
Oxidation: Oxidizing agents can convert this compound into corresponding oxidized products, although specific oxidized forms are less commonly studied.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Hexadecanoic acid and urea.
Oxidation: Oxidized derivatives of this compound.
Substitution: Various substituted urea derivatives.
科学的研究の応用
1-Hexadecanoylurea has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of 1-hexadecanoylurea is not well-documented in the literature. as a derivative of urea, it may interact with biological molecules through hydrogen bonding and other non-covalent interactions. The specific molecular targets and pathways involved in its biological effects are still under investigation.
類似化合物との比較
Hexadecanamide: Similar in structure but lacks the carbamoyl group.
N-carbamoylpalmitamide: Another urea derivative with similar properties.
Hexadecanoylguanidine: Contains a guanidine group instead of a urea group.
Uniqueness: 1-Hexadecanoylurea is unique due to its specific combination of a long-chain fatty acid (hexadecanoic acid) and a urea moiety. This structure imparts distinct physical and chemical properties, making it suitable for various applications that other similar compounds may not fulfill.
特性
CAS番号 |
5657-29-4 |
|---|---|
分子式 |
C17H34N2O2 |
分子量 |
298.5 g/mol |
IUPAC名 |
N-carbamoylhexadecanamide |
InChI |
InChI=1S/C17H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(20)19-17(18)21/h2-15H2,1H3,(H3,18,19,20,21) |
InChIキー |
RAYIKBNBOQQKSX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


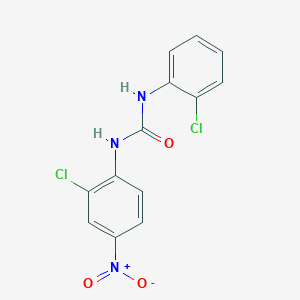
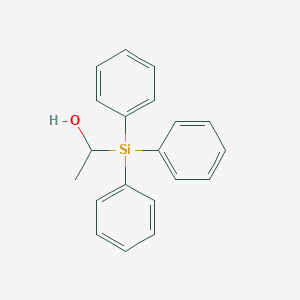


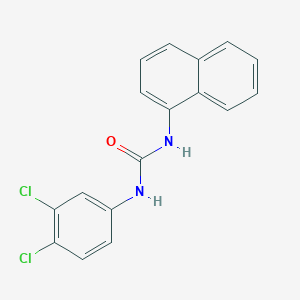


![N,N,N-Trimethyl-7,7-dioxo-7lambda~6~-thiabicyclo[4.2.0]octan-1-aminium iodide](/img/structure/B11947364.png)

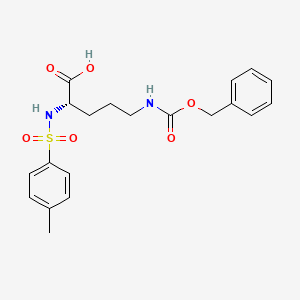
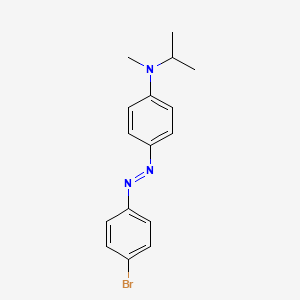
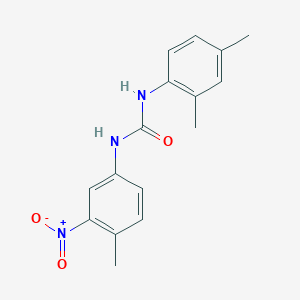
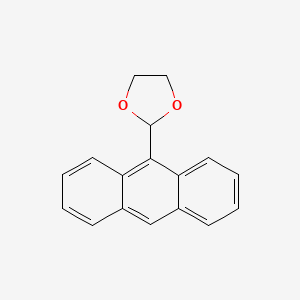
![Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane](/img/structure/B11947431.png)
